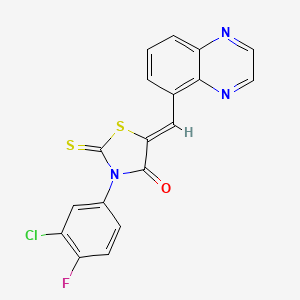![molecular formula C20H17NO7 B12191248 N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine](/img/structure/B12191248.png)
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine is a complex organic compound that belongs to the class of flavonoids. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is derived from natural sources, particularly from plants like Scutellaria baicalensis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate.
Acetylation: The hydroxyl group at the 7th position is acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The acetylated intermediate is then coupled with beta-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides and amines are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating pathways such as MAPK and mTOR.
Comparison with Similar Compounds
Similar Compounds
Baicalin: Another flavonoid with similar anti-inflammatory and antioxidant properties.
Wogonin: Known for its anticancer and neuroprotective effects.
Oroxindin: Exhibits anti-inflammatory and hepatoprotective activities.
Uniqueness
N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-beta-alanine is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its ability to modulate multiple signaling pathways makes it a versatile compound in therapeutic research.
Properties
Molecular Formula |
C20H17NO7 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-[[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H17NO7/c22-14-8-13(27-11-18(24)21-7-6-19(25)26)9-17-20(14)15(23)10-16(28-17)12-4-2-1-3-5-12/h1-5,8-10,22H,6-7,11H2,(H,21,24)(H,25,26) |
InChI Key |
YFYSBTUGCIVDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{hydroxy[4-(2-methylpropoxy)phenyl]methylidene}-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12191169.png)
![(2-Methylcyclohexyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B12191188.png)
![(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12191196.png)

![1-ethyl-2-[({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B12191207.png)
![2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B12191212.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12191219.png)
![(5Z)-5-[(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12191231.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide](/img/structure/B12191258.png)

![N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12191272.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12191278.png)

![2-{[(2,4-difluorophenyl)ethyl]amino}-N-(3-phenylpropyl)acetamide](/img/structure/B12191295.png)
